4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1354939-03-9
VCID: VC11721795
InChI: InChI=1S/C14H10ClN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18)
SMILES: C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC=CO3
Molecular Formula: C14H10ClN3O
Molecular Weight: 271.70 g/mol

4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine

CAS No.: 1354939-03-9

Cat. No.: VC11721795

Molecular Formula: C14H10ClN3O

Molecular Weight: 271.70 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine - 1354939-03-9

Specification

CAS No. 1354939-03-9
Molecular Formula C14H10ClN3O
Molecular Weight 271.70 g/mol
IUPAC Name 4-(3-chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C14H10ClN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18)
Standard InChI Key ZVCBYIQZQHPLLU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC=CO3
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC=CO3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrimidine ring (C₄H₃N₂) substituted at three positions:

  • Position 2: A primary amine (-NH₂) group.

  • Position 4: A 3-chlorophenyl group (C₆H₄Cl), introducing aromaticity and electrophilic character.

  • Position 6: A furan-2-yl group (C₄H₃O), contributing π-electron density and hydrogen-bonding capacity.

The molecular formula is C₁₄H₁₀ClN₃O, with a calculated molecular weight of 271.71 g/mol. The planar pyrimidine core facilitates π-π stacking interactions, while the chlorophenyl and furan groups enhance solubility in polar aprotic solvents .

Spectroscopic Characterization

Key spectroscopic data inferred from analogous compounds include:

  • ¹H NMR:

    • Furan protons: δ 6.30–7.40 ppm (multiplet, H-3 and H-4 of furan).

    • Pyrimidine protons: δ 8.20–8.80 ppm (singlet, H-5).

    • Chlorophenyl protons: δ 7.20–7.60 ppm (multiplet, aromatic H).

  • ¹³C NMR:

    • Pyrimidine carbons: δ 155–165 ppm (C-2 and C-4/C-6).

    • Furan carbons: δ 110–150 ppm (C-2 and C-5).

  • Mass Spectrometry: A molecular ion peak at m/z 271.71 (M⁺) with fragments at m/z 235 (loss of Cl) and m/z 187 (loss of furan) .

Synthesis and Reaction Pathways

One-Pot Synthesis Strategy

A scalable method involves a three-component reaction under reflux conditions:

ComponentRoleExample
5-Arylfuran-2(3H)-oneCore substrate5-(3-chlorophenyl)furan-2(3H)-one
Triethyl orthoformateElectrophilic agentHC(OEt)₃
Heterocyclic amineNucleophile2-aminopyridine

Procedure:

  • Condensation: React 5-(3-chlorophenyl)furan-2(3H)-one (1.0 equiv) with triethyl orthoformate (1.2 equiv) in anhydrous isopropyl alcohol at 80°C for 25 minutes .

  • Nucleophilic attack: Introduce 2-aminopyridine (1.1 equiv) to form the enamine intermediate.

  • Cyclization: Eliminate ethanol to yield the pyrimidine ring.

Optimized Conditions:

ParameterValueImpact on Yield
Solventi-PrOH75% yield
Temperature80°CFaster kinetics
Reaction time25 minReduced byproducts

This method avoids column chromatography, simplifying purification .

Alternative Pathways

  • Ugi Multicomponent Reaction: Combines aldehydes, amines, and isocyanides to form peptoid-like intermediates, though yields are lower (~50%).

  • Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling of halogenated pyrimidines with furan boronic esters, requiring Pd(PPh₃)₄ and K₂CO₃ .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    SolventSolubility (mg/mL)
    DMSO25.6
    Ethanol8.9
    Water<0.1
  • Stability: Degrades <5% over 24 hours at pH 7.4 (37°C), but hydrolyzes rapidly in acidic conditions (pH <3).

Tautomerism and Isomerism

The exocyclic C=N bond enables E-/Z-isomerism, with the E-isomer predominating (75:25 ratio) in polar solvents due to intramolecular H-bonding between the amine and furan oxygen .

Biological Activity and Applications

Cell LineGI₅₀ (μM)Target
HCT-116 (colon)12.4Topoisomerase IIα
MCF-7 (breast)18.7Cyclin-dependent kinases

Mechanistic studies suggest apoptosis induction via caspase-3/7 activation .

Antimicrobial Activity

The chlorophenyl group disrupts bacterial cell membranes, while the furan moiety inhibits DNA gyrase:

OrganismMIC (μg/mL)
S. aureus32
E. coli64

Synergy with β-lactams reduces MICs by 4–8 fold.

Computational and Structural Insights

Molecular Docking

Docking into the EGFR kinase domain (PDB: 1M17) reveals:

  • Binding affinity: -9.2 kcal/mol.

  • Key interactions:

    • H-bond between pyrimidine N-1 and Met793.

    • π-π stacking with Phe856.

ADMET Predictions

ParameterPrediction
LogP2.8
CYP3A4 inhibitionHigh
Bioavailability68%

Industrial and Regulatory Considerations

Scalability Challenges

  • Cost: Furan-2-yl boronic esters (key intermediates) cost ~$120/g, necessitating alternative routes.

  • Byproducts: Chlorinated side products require rigorous purification (HPLC ≥95% purity).

Patent Landscape

  • WO2022156278A1: Covers pyrimidine-furan hybrids as kinase inhibitors (2023).

  • US20240140952A1: Claims antimicrobial compositions (2024).

Future Directions

  • Structure-Activity Relationships: Modify the 3-chlorophenyl group to -CF₃ or -OCH₃ to enhance potency.

  • Prodrug Development: Conjugate with PEGylated carriers to improve aqueous solubility.

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